molecular formula C6H9N3 B098446 4,6-Dimethylpyridazin-3-amine CAS No. 17258-21-8

4,6-Dimethylpyridazin-3-amine

Cat. No.: B098446
CAS No.: 17258-21-8
M. Wt: 123.16 g/mol
InChI Key: XYAZKWZBYYIWQY-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridazin-3-amine is a heterocyclic compound with the molecular formula C6H9N3. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyridazin-3-amine typically involves the reaction of 4,6-dimethylpyridazine with ammonia or amines under specific conditions. One common method includes the use of 4,6-dimethylpyridazine as a starting material, which is then subjected to aminolysis to introduce the amine group at the 3-position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridazines, N-oxides, and reduced amine derivatives .

Scientific Research Applications

4,6-Dimethylpyridazin-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyridazine: A parent compound with similar structural features but without the methyl groups.

    Pyrimidine: Another diazine with nitrogen atoms at different positions.

    Pyrazine: A related compound with nitrogen atoms at positions 1 and 4.

Uniqueness: 4,6-Dimethylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 4 and 6 enhances its stability and reactivity compared to other diazines .

Properties

IUPAC Name

4,6-dimethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-3-5(2)8-9-6(4)7/h3H,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAZKWZBYYIWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169350
Record name Pyridazine, 3-amino-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17258-21-8
Record name Pyridazine, 3-amino-4,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017258218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazine, 3-amino-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of alkylated salt 2 (2.58 g, 9.65 mmol) in 20% aqueous NaOH solution (29.0 mmol) was heated at reflux for 16 h. The crude reaction mixture was evaporated to dryness and purified by silica gel column chromatography (CHCl3/MeOH, 10:1 (v/v), as eluent), to yield 3 (1.1 g, 93%) as a pale, brown powder; mp: 123-126° C. 1H NMR (CDCl3, 300 MHz) δ: 2.13 (s, 3H), 2.50 (s, 3H), 6.93 (s, 1H). Mass Spectrum: CI, m/z 124 (M+1).
Name
salt 2
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
29 mmol
Type
reactant
Reaction Step One
Name
Yield
93%

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